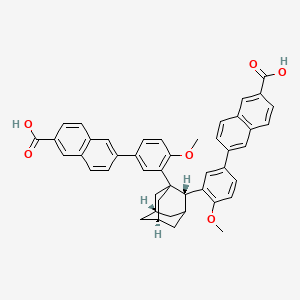
Adapalene Dimer Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adapalene Dimer Impurity is a byproduct formed during the synthesis of Adapalene, a third-generation topical retinoid primarily used in the treatment of acne vulgaris. This impurity is of significant interest due to its potential impact on the efficacy and safety of the final pharmaceutical product. Understanding the properties, synthesis, and reactions of this compound is crucial for ensuring the quality and stability of Adapalene formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adapalene Dimer Impurity typically involves the reaction of Adapalene under specific conditions that promote dimerization. This can occur during the manufacturing process or as a result of degradation over time. The reaction conditions often include the use of solvents like tetrahydrofuran and dimethyl sulfoxide, with sonication to facilitate dissolution .
Industrial Production Methods
In an industrial setting, the production of this compound is generally minimized through careful control of reaction conditions and purification processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities, ensuring that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Adapalene Dimer Impurity can undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of additional degradation products.
Reduction: Reductive conditions may break down the dimer into its monomeric components.
Substitution: Certain reagents can substitute functional groups within the dimer structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a variety of oxygenated derivatives, while reduction can yield simpler hydrocarbon structures .
Applications De Recherche Scientifique
Adapalene Dimer Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studies on its biological activity help in understanding the safety and efficacy of Adapalene formulations.
Medicine: Research on its pharmacokinetics and toxicology provides insights into potential side effects and interactions.
Mécanisme D'action
The mechanism of action of Adapalene Dimer Impurity is not as well-studied as that of Adapalene itself. it is believed to interact with similar molecular targets, such as retinoic acid receptors, potentially affecting cellular processes like differentiation and proliferation. The exact pathways and molecular interactions involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adapalene: The parent compound, used in acne treatment.
Tretinoin: Another retinoid with similar applications but different safety profiles.
Tazarotene: A more potent retinoid, contraindicated in pregnancy.
Uniqueness
Adapalene Dimer Impurity is unique due to its formation during the synthesis and degradation of Adapalene. Its presence can influence the stability and efficacy of Adapalene formulations, making it a critical factor in pharmaceutical quality control .
Propriétés
Formule moléculaire |
C46H40O6 |
|---|---|
Poids moléculaire |
688.8 g/mol |
Nom IUPAC |
6-[3-[(2R,5S,7R)-1-[5-(6-carboxynaphthalen-2-yl)-2-methoxyphenyl]-2-adamantyl]-4-methoxyphenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C46H40O6/c1-51-41-13-11-34(30-3-5-32-20-36(44(47)48)9-7-28(32)18-30)22-39(41)43-38-16-26-15-27(17-38)25-46(43,24-26)40-23-35(12-14-42(40)52-2)31-4-6-33-21-37(45(49)50)10-8-29(33)19-31/h3-14,18-23,26-27,38,43H,15-17,24-25H2,1-2H3,(H,47,48)(H,49,50)/t26-,27+,38?,43-,46?/m0/s1 |
Clé InChI |
KTKWBKKFGAIHTE-XGWZSWAJSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)[C@@H]4C5C[C@H]6C[C@@H](C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C4C5CC6CC(C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


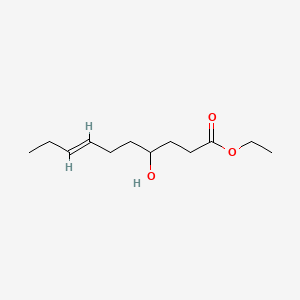
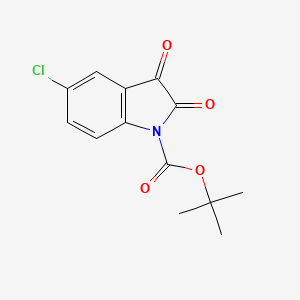
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
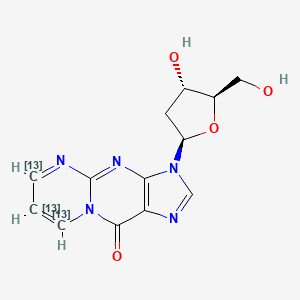

![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
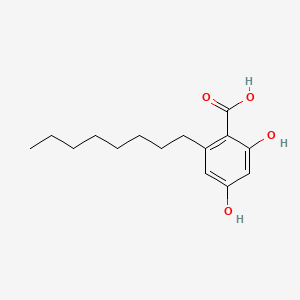
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
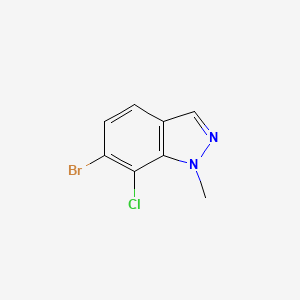
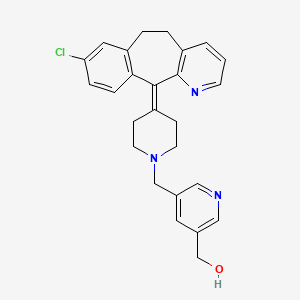
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
